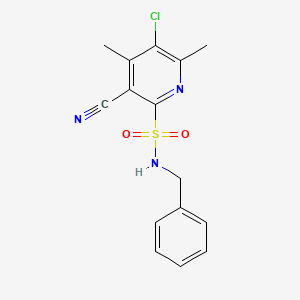

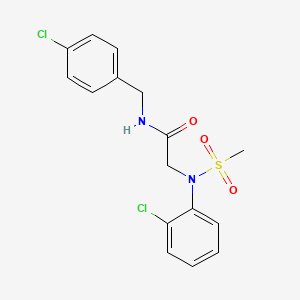

![molecular formula C18H16N4OS B5680123 2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5680123.png)

2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against certain cell lines .

Synthesis Analysis

The synthesis of these compounds involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . More detailed structural analysis would require additional information or computational modeling.Scientific Research Applications

Cancer Treatment and CDK2 Inhibition

The compound’s pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been investigated as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. Key findings include:

Adenosine Receptor Antagonists

Researchers have explored derivatives of this compound as adenosine receptor antagonists with reactive linkers . These functionalized derivatives could serve as multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic agents.

EGFR and MAPK Pathway Inhibition

Compound 1, derived from this scaffold, inhibited the activation of EGFR, Akt, and Erk1/2 in breast and cervical cancer cells . This suggests potential applications in targeted cancer therapy by disrupting critical signaling pathways.

Heterocyclic Synthesis

The compound has been utilized in heterocyclic synthesis, leading to the preparation of naphtho[2’,1’:5,6]pyrano[2,3-d]pyrimidines and polysubstituted pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines . These novel structures may find applications in materials science or drug discovery.

Materials Science and Organic Electronics

Given its heterocyclic nature, this compound could be explored for applications in materials science, such as organic electronics or semiconductors. Its electron-rich and conjugated system may contribute to interesting electronic properties.

Mechanism of Action

Target of Action

The primary target of 2-(phenoxymethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression from the G1 phase to the S phase of the cell cycle . This leads to cell cycle arrest, which can trigger programmed cell death or apoptosis, particularly in cancer cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the compound’s action is significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM .

properties

IUPAC Name |

4-(phenoxymethyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-2-6-12(7-3-1)23-10-15-20-17-16-13-8-4-5-9-14(13)24-18(16)19-11-22(17)21-15/h1-3,6-7,11H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXDSPYRZJKNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)

![5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5680071.png)

![3-(2-{[1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5680072.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)

![9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680107.png)

![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)

![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)

![5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680149.png)